molecular formula C15H19FO B14570257 1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane CAS No. 61541-36-4

1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane

Cat. No.: B14570257
CAS No.: 61541-36-4
M. Wt: 234.31 g/mol
InChI Key: BGJGMNSEKDHQBD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methoxybicyclo[222]octane is a bicyclic organic compound characterized by its unique structure, which includes a fluorophenyl group and a methoxy group attached to a bicyclo[222]octane framework

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and bicyclo[2.2.2]octane derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and a suitable bicyclo[2.2.2]octane derivative.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a catalyst, such as a strong acid or base, to introduce the methoxy group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The fluorophenyl group enhances the compound’s binding affinity to specific targets, while the methoxy group modulates its chemical reactivity and stability. These interactions can influence various biochemical pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4-methoxybicyclo[2.2.2]octane: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

    1-(4-Methylphenyl)-4-methoxybicyclo[2.2.2]octane: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.

    1-(4-Nitrophenyl)-4-methoxybicyclo[2.2.2]octane:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61541-36-4

Molecular Formula

C15H19FO

Molecular Weight

234.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methoxybicyclo[2.2.2]octane

InChI

InChI=1S/C15H19FO/c1-17-15-9-6-14(7-10-15,8-11-15)12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3

InChI Key

BGJGMNSEKDHQBD-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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